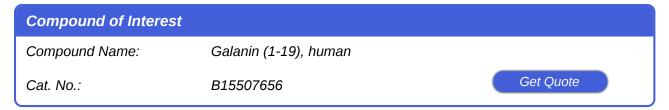


# Protocol for the Synthesis of Human Galanin (1-19) Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Galanin is a neuropeptide widely expressed in the brain, spinal cord, and gut, implicated in a variety of biological processes including nociception, sleep regulation, cognition, and feeding. [1] The N-terminal fragment, Galanin (1-19), is a biologically active peptide that interacts with galanin receptors, making it a significant target for research and drug development. [2] This document provides a detailed protocol for the chemical synthesis, purification, and characterization of human Galanin (1-19) using Fmoc solid-phase peptide synthesis (SPPS).

Sequence: H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH Molecular Formula: C<sub>89</sub>H<sub>130</sub>N<sub>26</sub>O<sub>25</sub> Molecular Weight: 1964.17 g/mol [3][4]

## **Quantitative Data Summary**

The following table summarizes the expected quantitative data for the synthesis of human Galanin (1-19) based on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific instrumentation, reagents, and techniques used.



| Parameter               | Expected Value | Method of Determination    |
|-------------------------|----------------|----------------------------|
| Crude Peptide Purity    | >70%           | RP-HPLC                    |
| Purified Peptide Purity | >95%           | RP-HPLC                    |
| Overall Yield           | 15-30%         | Gravimetric Analysis       |
| Theoretical Mass        | 1964.17 Da     |                            |
| Observed Mass           | 1964.17 ± 1 Da | Mass Spectrometry (ESI-MS) |

## **Experimental Protocols**

## I. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of human Galanin (1-19) on a Rink Amide resin, yielding a C-terminally amidated peptide. The synthesis proceeds from the C-terminus to the N-terminus.

#### Materials and Reagents:

- Rink Amide MBHA resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)



- Dithiothreitol (DTT)
- Water (HPLC grade)
- Diethyl ether (cold)

#### Equipment:

- Peptide synthesis vessel
- · Shaker or bubbler
- Syringe for reagent delivery
- · Sintered glass funnel

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
  - o Drain the DMF.
  - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  - Drain the solution.
  - Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
  - Drain and wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
  - In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading),
     DIC (3-5 equivalents), and OxymaPure® (3-5 equivalents) in DMF.
  - Pre-activate for 5-10 minutes.



- Add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
- Wash the resin with DMF (3-5 times).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal His and proceeding to the N-terminal Gly.
- Final Fmoc Deprotection: After the final coupling of Gly, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.
- Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

## **II. Cleavage and Deprotection**

This procedure cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

#### Procedure:

- Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
- Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).



- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage reagents.
- Dry the crude peptide under vacuum.

## **III. Peptide Purification**

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

#### Equipment:

- Preparative RP-HPLC system with a C18 column
- Lyophilizer

#### Mobile Phases:

- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile

#### Procedure:

- Dissolve the crude peptide in a minimal amount of Solvent A.
- Inject the peptide solution onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B, for example, 5-65% Solvent B over 60 minutes.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.



- Pool the fractions with the desired purity (>95%).
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

### IV. Peptide Characterization

The identity of the purified peptide is confirmed by mass spectrometry.

#### Equipment:

Electrospray ionization mass spectrometer (ESI-MS)

#### Procedure:

- Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
- Infuse the solution into the ESI-MS.
- Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight (1964.17 Da).

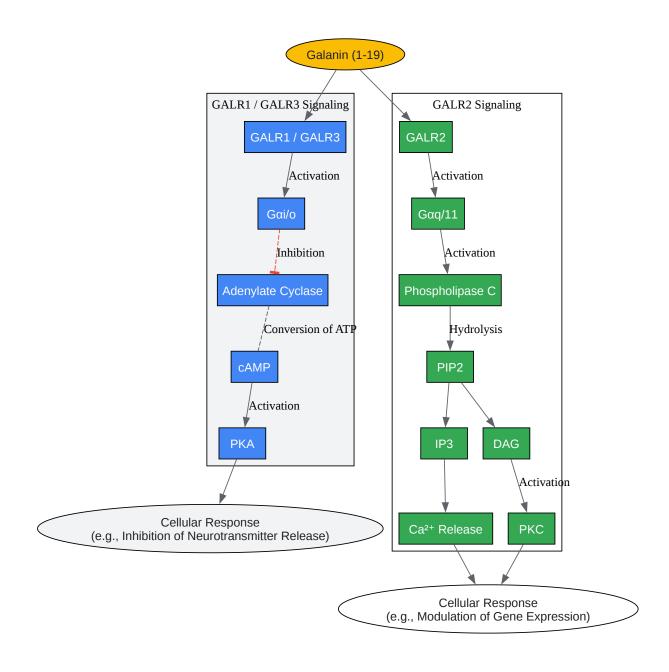
### **Visualizations**



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Caption: Experimental workflow for the synthesis of human Galanin (1-19).





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Caption: Simplified signaling pathways of Galanin receptors.



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